![molecular formula C17H14BrNOS B2570197 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 338401-68-6](/img/structure/B2570197.png)
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a bromo and ethoxy substituent on the phenyl ring, and a vinyl group linking the phenyl ring to the benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-ethoxybenzaldehyde and 2-aminothiophenol.
Condensation Reaction: The aldehyde group of 5-bromo-2-ethoxybenzaldehyde reacts with the amino group of 2-aminothiophenol under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the vinyl group or to reduce the benzothiazole ring.
Substitution: The bromo substituent on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential as an anticancer agent, as benzothiazole derivatives have shown activity against various cancer cell lines.
Industry: The compound can be used in the development of organic semiconductors and other materials with electronic properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole depends on its specific application:
Biological Activity: In biological systems, the compound may interact with specific proteins or enzymes, inhibiting their activity or altering their function. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.
Fluorescent Probes: As a fluorescent probe, the compound can bind to specific biomolecules, emitting fluorescence upon excitation, which can be used for imaging and diagnostic purposes.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-1,3-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(E)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole: Similar structure but with a chloro group instead of a bromo group.
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzoxazole: Similar structure but with a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
The uniqueness of 2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole lies in its specific combination of substituents and the benzothiazole ring, which confer distinct chemical and biological properties. The presence of the bromo and ethoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-ethoxyphenyl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNOS/c1-2-20-15-9-8-13(18)11-12(15)7-10-17-19-14-5-3-4-6-16(14)21-17/h3-11H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTZMJFEQFZMJX-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2H-1,3-BENZODIOXOL-5-YL)-3-{[4-(MORPHOLIN-4-YL)PHENYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B2570117.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)
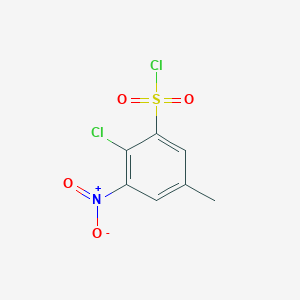
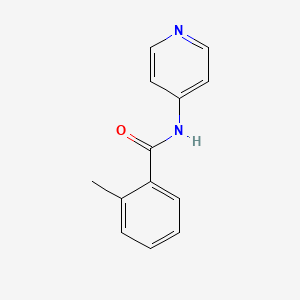
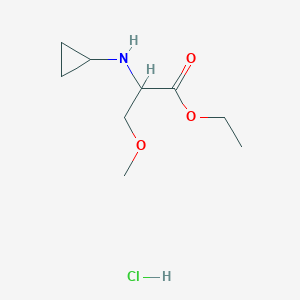
![2-{[3-(2-methoxy-5-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2570122.png)
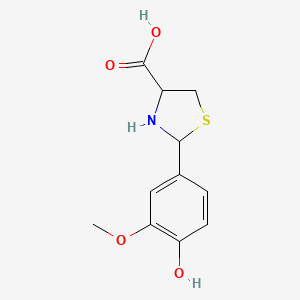
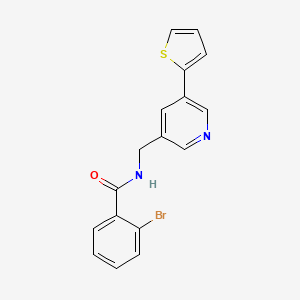
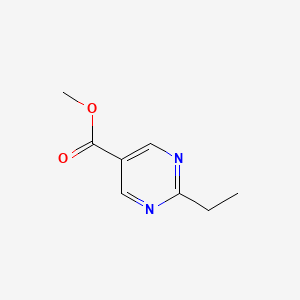
![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)

![N-[(1-hydroxycyclopentyl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2570134.png)
